molecular formula C10H14BrNO2 B7842537 5-Pyridylpentanoic acid, bromide

5-Pyridylpentanoic acid, bromide

Cat. No.: B7842537
M. Wt: 260.13 g/mol
InChI Key: NBESWFXWQNQPFL-UHFFFAOYSA-N
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Description

5-Pyridylpentanoic acid, bromide is a chemical compound that features a pyridyl group attached to a pentanoic acid moiety, with a bromide ion as a counterion. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridylpentanoic acid, bromide typically involves the bromination of 5-pyridylpentanoic acid. This can be achieved by reacting 5-pyridylpentanoic acid with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Pyridylpentanoic acid, bromide can undergo various chemical reactions, including:

  • Oxidation: The bromide ion can be oxidized to form bromine, which can further react with other compounds.

  • Reduction: The pyridyl group can be reduced to form pyridine derivatives.

  • Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine and other oxidized products.

  • Reduction: Pyridine derivatives.

  • Substitution: Various substituted pyridyl compounds.

Scientific Research Applications

5-Pyridylpentanoic acid, bromide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding studies.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Pyridylpentanoic acid, bromide exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

5-Pyridylpentanoic acid, bromide is similar to other pyridyl-containing compounds, such as 2-pyridylacetic acid and 3-pyridylpropionic acid its unique structural features, such as the pentanoic acid moiety and the presence of a bromide ion, distinguish it from these compounds

List of Similar Compounds

  • 2-Pyridylacetic acid

  • 3-Pyridylpropionic acid

  • 4-Pyridylbutyric acid

  • 2-Pyridylbutyric acid

Properties

IUPAC Name

5-pyridin-1-ium-1-ylpentanoic acid;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.BrH/c12-10(13)6-2-5-9-11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBESWFXWQNQPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCCCC(=O)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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